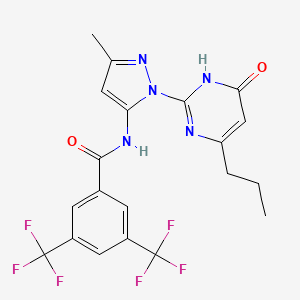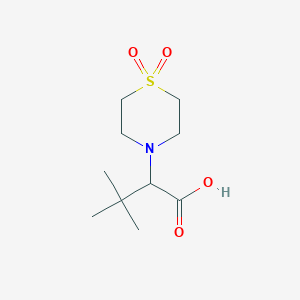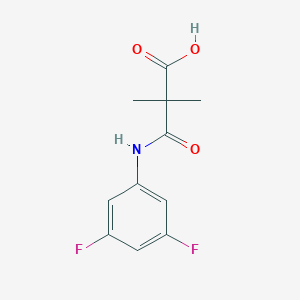
N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, commonly known as 'FLICA', is a fluorescent probe that is widely used in scientific research. This chemical compound is a member of the caspase inhibitor family and is used to detect and measure the activity of caspase enzymes in cells. The use of FLICA has revolutionized the field of cell biology and has led to significant advancements in understanding the mechanisms of cell death and the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization Techniques
Compounds such as N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide are often subjects of synthetic and analytical chemistry research. Studies like those by McLaughlin et al. (2016) focus on the synthesis and characterization of complex molecules, underscoring the importance of accurate identification and analysis in scientific research McLaughlin et al., 2016. Such work often involves the development of novel synthetic routes or the identification of by-products that are critical for understanding the chemical and physical properties of new compounds.
Applications in Material Science
Research into the electrochromic properties of polymers containing carbazole groups, as explored by Hsiao et al. (2013), highlights the potential of structurally similar compounds in material science Hsiao et al., 2013. These studies often investigate how such molecules can be used to create materials with novel properties, such as enhanced redox stability or specific photoluminescence characteristics, for applications in electronics, photonics, and energy storage.
Role in Photocatalysis and Organic Synthesis
In organic synthesis, compounds with fluorene and carbazole moieties serve as catalysts or intermediates in creating complex molecules. For example, Chen et al. (2019) describe the use of 3-amino-fluorene-2,4-dicarbonitriles in photocatalytic decarboxylative arylation, demonstrating the utility of fluorene derivatives in facilitating chemical transformations under mild conditions Chen et al., 2019. Such research underscores the versatility of these compounds in synthetic chemistry, enabling the development of new synthetic methodologies.
Exploration of Optoelectronic Properties
Investigations into the optoelectronic properties of molecules similar to N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, such as those conducted by Wang et al. (2014), provide insights into their potential applications in developing new electronic and photonic devices Wang et al., 2014. These studies might focus on how the molecular structure affects fluorescence, charge transport, or stability under various conditions, contributing to the advancement of materials science and engineering.
properties
IUPAC Name |
N-[4-(9H-fluoren-2-ylcarbamoyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-12-8-18(26-30-12)20(27)25-22-24-19(11-29-22)21(28)23-15-6-7-17-14(10-15)9-13-4-2-3-5-16(13)17/h2-8,10-11H,9H2,1H3,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLPOKTYLQDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((9H-fluoren-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
![7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2776951.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2776954.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![8-Ethyl-1,6,7-trimethyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2776963.png)

